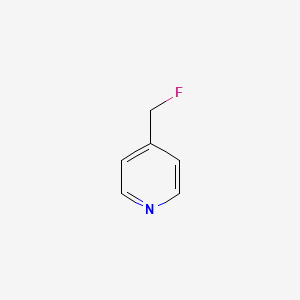

4-(Fluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(fluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJHVEMRKKQTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349067 | |

| Record name | 4-(fluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82878-59-9 | |

| Record name | 4-(fluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorination in Pyridine Chemistry

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine: Properties, Synthesis, and Applications for the Modern Researcher

The deliberate incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agrochemical research.[1][2][3] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3][4] Within this context, trifluoromethylated heterocycles, particularly 4-(Trifluoromethyl)pyridine (CAS 3796-24-5), have emerged as exceptionally valuable building blocks.[1][2]

This guide provides an in-depth technical overview of 4-(Trifluoromethyl)pyridine, a key intermediate whose trifluoromethyl group (-CF3) acts as a powerful electron-withdrawing substituent, significantly modulating the chemical properties of the pyridine ring.[5] We will explore its core chemical and physical properties, spectroscopic signature, synthesis methodologies, and critical applications that make it indispensable for professionals in drug discovery and chemical development.[4][6]

Note on Nomenclature: While the term "fluoromethyl" refers to a -CH2F group, the vast majority of research and commercial applications in this class involve the "trifluoromethyl" (-CF3) analogue due to its pronounced electronic effects and metabolic stability. This guide will focus exclusively on 4-(Trifluoromethyl)pyridine.

Core Physicochemical Properties

The physical characteristics of 4-(Trifluoromethyl)pyridine are foundational to its handling, reaction setup, and purification. The compound is typically a colorless to pale yellow liquid under standard conditions.[5] A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| CAS Number | 3796-24-5 | [7] |

| Molecular Formula | C₆H₄F₃N | [5] |

| Molecular Weight | 147.10 g/mol | [7] |

| Boiling Point | 110 °C (lit.) | [8] |

| Density | 1.27 g/mL at 25 °C (lit.) | [8] |

| Refractive Index (n20/D) | 1.417 (lit.) | [8] |

| Flash Point | 20 °C (68 °F) - closed cup | [9] |

| InChI Key | IIYVNMXPYWIJBL-UHFFFAOYSA-N | [10] |

Spectroscopic Profile: Identification and Characterization

Unambiguous characterization of 4-(Trifluoromethyl)pyridine is critical for its use in synthesis. The primary techniques are NMR and Mass Spectrometry.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characteristic and relatively simple. It displays signals corresponding to the aromatic protons on the pyridine ring. The strong electron-withdrawing effect of the -CF3 group deshields the adjacent protons.[10]

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the pyridine ring carbons, with the carbon attached to the -CF3 group appearing as a quartet due to C-F coupling.

-

¹⁹F NMR Spectroscopy : This is a key technique for confirming the presence of the -CF3 group, which will appear as a singlet in a proton-decoupled spectrum at a characteristic chemical shift.

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a prominent molecular ion (M⁺) peak.[11] Common fragmentation patterns may involve the loss of fluorine or the entire -CF3 group.

Synthesis and Reactivity: A Tale of Electronic Influence

The synthesis and reactivity of 4-(Trifluoromethyl)pyridine are dominated by the strong electron-withdrawing nature of the trifluoromethyl group, which makes the pyridine ring electron-deficient and influences its nucleophilicity.[5]

Common Synthetic Pathways

Several methods exist for the synthesis of trifluoromethylpyridines. Historically, harsh gas-phase fluorination of precursors like 4-trichloromethylpyridine was employed.[11] Modern approaches often rely on the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct introduction of the -CF3 group.[3][12] A generalized modern synthetic approach is outlined below.

Caption: Generalized workflow for the synthesis of 4-(Trifluoromethyl)pyridine.

Reactivity Profile

The electron-deficient nature of the pyridine ring in 4-(Trifluoromethyl)pyridine governs its reactivity:

-

Reduced Basicity : Compared to unsubstituted pyridine, the nitrogen atom is significantly less basic due to the inductive effect of the -CF3 group.

-

Nucleophilic Aromatic Substitution (SNAAr) : The ring is activated towards attack by strong nucleophiles, particularly at the 2- and 6-positions.

-

Metalation : The compound can undergo metalation reactions to form (trifluoromethyl)pyridyllithium species, which are powerful intermediates for further functionalization.[7][9]

Applications in Drug Discovery and Agrochemicals

4-(Trifluoromethyl)pyridine is a highly sought-after building block in the synthesis of complex, biologically active molecules.[2][6] Its incorporation is a strategic choice to enhance pharmacokinetic and pharmacodynamic properties.

-

Pharmaceuticals : The -CF3 group can increase metabolic stability by blocking sites of oxidative metabolism.[4] It also enhances lipophilicity, which can improve membrane permeability and cell uptake.[1][4] Consequently, this moiety is found in numerous drug candidates targeting a range of diseases.[1][2]

-

Agrochemicals : In crop protection, trifluoromethylpyridines are integral to many modern herbicides, fungicides, and insecticides.[2][4][12] The -CF3 group contributes to the molecule's potency and stability in the field. For instance, the insecticide Flonicamid and the herbicide Pyroxsulam both feature a 4-(trifluoromethyl)pyridine core structure, demonstrating its versatility and effectiveness.[2][3]

Caption: Role of 4-(Trifluoromethyl)pyridine in synthetic pathways.

Safety, Handling, and Storage

Proper handling of 4-(Trifluoromethyl)pyridine is essential due to its hazardous properties. It is classified as a highly flammable liquid and vapor and causes skin and serious eye irritation.[13] It may also cause respiratory irritation.[13][14]

Mandatory Safety Precautions

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[9][15] Work should be conducted in a well-ventilated chemical fume hood.[16]

-

Handling : Keep away from open flames, sparks, and heat, as it has a low flash point.[9][16] Avoid contact with skin and eyes and inhalation of vapors.[14][15]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15][16] It should be stored in a flammable liquids cabinet.[9]

-

First Aid :

Exemplary Experimental Protocol: Synthesis

The following protocol is a representative example for the synthesis of a substituted 4-(trifluoromethyl)pyridine derivative, illustrating the practical steps involved. This specific example details the preparation of 2-chloro-4-trifluoromethylpyridine from 2-hydroxy-4-trifluoromethylpyridine.[11]

Objective: To synthesize 2-chloro-4-trifluoromethylpyridine via chlorination.

Materials:

-

2-hydroxy-4-trifluoromethylpyridine (1.0 mol)

-

Phosphorus pentachloride (PCl₅) (2.0 mol)

-

N,N-Dimethylformamide (DMF) (160 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

Setup : Assemble a round-bottom flask equipped with a magnetic stir bar in a chemical fume hood.

-

Reagent Addition : At room temperature, add 160 mL of DMF to the flask.

-

Substrate Addition : Carefully add 1.0 mol of 2-hydroxy-4-trifluoromethylpyridine to the DMF and stir until dissolved.

-

Chlorination : Slowly and cautiously add 2.0 mol of phosphorus pentachloride (PCl₅) to the solution. The reaction is exothermic and will generate HCl gas; ensure adequate ventilation.

-

Reaction : Stir the reaction mixture at room temperature for 5 hours to ensure the reaction goes to completion.

-

Workup and Purification :

-

Once the reaction is complete, set up the apparatus for vacuum distillation.

-

Carefully distill the reaction mixture under reduced pressure.

-

Collect the fraction that boils at 78-80 °C at a pressure of 75 mmHg. This fraction contains the desired product, 2-chloro-4-trifluoromethylpyridine.[11]

-

-

Characterization : Confirm the identity and purity of the product using appropriate analytical techniques such as NMR and GC-MS.

References

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Fluoro-2-(trifluoromethyl)pyridine | C6H3F4N | CID 44891496. (n.d.). PubChem.

- 4-FLUOROMETHYL-PYRIDINE synthesis. (n.d.). ChemicalBook.

- 4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine. (n.d.). Benchchem.

- CAS 3796-24-5: 4-(trifluoromethyl)pyridine. (n.d.). CymitQuimica.

- Safety data sheet. (2023, March 30). CPAchem.

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).

- 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-(Trifluoromethyl)pyridine 97 3796-24-5. (n.d.). Sigma-Aldrich.

- 4-(Trifluoromethyl)pyridine 97 3796-24-5. (n.d.). Sigma-Aldrich.

- 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055. (n.d.). PubChem.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate.

- 4-(Trifluoromethyl)pyridine(3796-24-5). (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (2018, August 20). Acros PharmaTech Limited.

- Safety Data Sheet. (2024, December 19). Fluorochem.

- 2-Fluoro-4-(trifluoromethyl)pyridine ≥94 118078-66-3. (n.d.). Sigma-Aldrich.

- Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach.

- Method for synthesizing 4-trifluoromethyl pyridine compound. (n.d.). Google Patents.

- 4-(Trifluoromethyl)pyridine 97 3796-24-5. (n.d.). Sigma-Aldrich.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- 4-Fluoro-2-(trifluoromethyl)pyridine. (n.d.). ChemScene.

- Optimizing Chemical Synthesis with 4-Trifluoromethylpyridine: A Supplier's Insights. (n.d.).

- Applications of trifluoromethyl pyridine. (2024, July 17). Huimeng Bio-tech.

- New method for introducing fluorinated components into molecules. (2024, May 21). chemeurope.com.

- Selective Trifluoromethylation of Pyridines. (2022, November 8). ChemistryViews.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of trifluoromethyl pyridine [huimengchem.cn]

- 5. CAS 3796-24-5: 4-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-(Trifluoromethyl)pyridine 97 3796-24-5 [sigmaaldrich.com]

- 8. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]

- 9. 4-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]

- 11. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. bg.cpachem.com [bg.cpachem.com]

- 15. acrospharma.co.kr [acrospharma.co.kr]

- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine (CAS: 3796-24-5)

Introduction: The Strategic Importance of 4-(Trifluoromethyl)pyridine

4-(Trifluoromethyl)pyridine is an aromatic heterocyclic compound distinguished by a pyridine ring functionalized with a trifluoromethyl (-CF3) group at the 4-position.[1] This specific structural arrangement bestows a unique combination of physicochemical properties that have made it an indispensable building block in modern medicinal chemistry and agrochemical development.[2][3][4] The strong electron-withdrawing nature of the trifluoromethyl group significantly modulates the electronic character of the pyridine ring, influencing its reactivity and biological interactions.[1]

The strategic incorporation of the -CF3 moiety is a well-established strategy in drug design to enhance critical pharmacokinetic and pharmacodynamic properties. These enhancements often include increased lipophilicity for better membrane permeability, improved metabolic stability by blocking potential sites of oxidation, and stronger binding affinity to target proteins.[2] Consequently, the 4-(trifluoromethyl)pyridine scaffold is a key intermediate in the synthesis of a range of biologically active molecules, including antiviral, anticancer, and central nervous system (CNS) drugs, as well as potent herbicides and insecticides.[4][5] This guide provides a comprehensive technical overview of its synthesis, properties, applications, and handling for the practicing scientist.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of 4-(Trifluoromethyl)pyridine in any synthetic workflow. Below is a summary of its key physical properties and expected spectroscopic signatures.

Physical and Chemical Properties

The compound is typically a colorless to pale yellow liquid under standard conditions.[1] Its key properties are summarized in the table below for quick reference in experimental design.

| Property | Value | Source(s) |

| CAS Number | 3796-24-5 | [6] |

| Molecular Formula | C₆H₄F₃N | [6][7] |

| Molecular Weight | 147.10 g/mol | [6] |

| Boiling Point | 107-110 °C (lit.) | [6] |

| Density | 1.27 g/mL at 25 °C (lit.) | [6][8] |

| Refractive Index (n20/D) | 1.417 (lit.) | [6] |

| Flash Point | 20 °C (68 °F) - closed cup | [9] |

| SMILES | FC(F)(F)c1ccncc1 | [6] |

| InChIKey | IIYVNMXPYWIJBL-UHFFFAOYSA-N | [6][10] |

Spectroscopic Data for Structural Verification

Spectroscopic analysis is critical for confirming the identity and purity of 4-(Trifluoromethyl)pyridine.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the aromatic protons on the pyridine ring. The protons at the 2- and 6-positions (alpha to the nitrogen) will appear as one signal, while the protons at the 3- and 5-positions (beta to the nitrogen) will appear as another. Both signals will be downfield due to the deshielding effects of the aromatic ring and the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon NMR will display characteristic signals for the carbon atoms of the pyridine ring and a distinct signal for the trifluoromethyl carbon, which will likely show coupling with the fluorine atoms.

-

¹⁹F NMR: A strong singlet is expected in the fluorine NMR spectrum, characteristic of the three equivalent fluorine atoms of the -CF3 group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 147, corresponding to the molecular weight of the compound.[11] Common fragmentation patterns may include the loss of fluorine or the entire trifluoromethyl group.

Synthesis and Reaction Mechanisms

The preparation of 4-(trifluoromethyl)pyridine derivatives can be achieved through various synthetic strategies. A prevalent approach involves the trifluoromethylation of a pre-functionalized pyridine ring. Other methods build the pyridine ring itself from trifluoromethyl-containing precursors.[12]

One common laboratory-scale approach could involve the fluorination of 4-(trichloromethyl)pyridine. Historically, harsh conditions using reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF) were employed.[11] Modern advancements have led to the use of milder and more selective fluorinating agents. An alternative conceptual pathway involves the cyclocondensation reaction of a trifluoromethyl-containing building block, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, with an appropriate nitrogen source to construct the pyridine ring.[11][12]

Caption: Conceptual workflow for the synthesis of 4-(Trifluoromethyl)pyridine.

General Experimental Protocol: Synthesis via Halogen Exchange

This protocol is a generalized representation and should be adapted based on specific literature procedures and safety assessments.

-

Reaction Setup: To a high-pressure reactor suitable for fluorination reactions, add 4-(trichloromethyl)pyridine and a suitable catalyst. The reactor should be equipped with a stirrer, thermocouple, and pressure gauge.

-

Reagent Addition: Introduce a fluorinating agent, such as anhydrous hydrogen fluoride (HF), into the reactor under controlled temperature and pressure conditions. Causality: HF serves as the fluorine source to exchange the chlorine atoms for fluorine.

-

Reaction Conditions: Heat the reactor to the target temperature (e.g., 300-400°C) and maintain for several hours. Causality: High temperature is necessary to overcome the activation energy for the halogen exchange (Halex) reaction.

-

Work-up: After cooling the reactor to a safe temperature, carefully neutralize any remaining acid. The crude product is then typically partitioned between an organic solvent and water.

-

Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The final product is purified by fractional distillation to yield pure 4-(trifluoromethyl)pyridine.

Core Applications in Drug and Agrochemical Development

The utility of 4-(trifluoromethyl)pyridine stems from its role as a versatile intermediate for introducing the trifluoromethyl-pyridyl moiety into larger, more complex molecules.[2]

Pharmaceutical Applications

The TFMP scaffold is a privileged structure in drug discovery. Its derivatives have been investigated for a wide array of therapeutic targets.

-

Anticancer Agents: Derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation, targeting crucial signaling pathways that drive tumor growth.[2]

-

Antiviral Compounds: The unique electronic properties and metabolic stability conferred by the TFMP group are beneficial in designing potent viral inhibitors.

-

CNS Disorders: Enhanced lipophilicity allows TFMP-containing molecules to cross the blood-brain barrier more effectively, making them attractive candidates for treating central nervous system disorders.

Agrochemical Applications

In the agrochemical sector, TFMP derivatives are crucial for developing modern crop protection agents.[12]

-

Insecticides: The insecticide Flonicamid , which contains the 4-trifluoromethyl-nicotinamide structure, is highly effective against sap-feeding insects like aphids.[3]

-

Herbicides: Pyroxsulam is an acetolactate synthase (ALS)-inhibiting herbicide used to control weeds in cereal crops. It features a 2-methoxy-4-(trifluoromethyl)pyridine substructure, which is key to its efficacy and crop selectivity.[5]

-

Fungicides: The TFMP moiety is present in potent fungicides like Fluazinam , where it contributes to the disruption of fungal respiration.[3]

Caption: Role of 4-(Trifluoromethyl)pyridine as a key intermediate.

Safety, Handling, and Storage

Proper handling of 4-(Trifluoromethyl)pyridine is essential for laboratory safety. It is classified as a highly flammable liquid and vapor and causes skin and serious eye irritation.[7][9] It may also cause respiratory irritation.[7]

GHS Hazard Information

-

Pictograms: GHS02 (Flame), GHS07 (Exclamation Mark)

-

Signal Word: Danger [9]

-

Hazard Statements:

Recommended Safety Precautions

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to prevent vapor accumulation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[13]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear a lab coat.[13]

-

Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter for organic vapors (e.g., type ABEK).[9]

-

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[14] Avoid all personal contact, including inhalation of vapors.[14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13] Store locked up.[15] Keep under an inert atmosphere, such as nitrogen.[16]

Conclusion

4-(Trifluoromethyl)pyridine is more than a simple heterocyclic compound; it is a strategic tool for molecular design. Its unique electronic and physical properties, imparted by the trifluoromethyl group, provide a reliable method for enhancing the biological activity and pharmacokinetic profiles of new chemical entities. For researchers in drug discovery and agrochemical synthesis, a thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in the development of next-generation products.

References

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

-

Safety data sheet. (2023, March 30). CPAchem. Retrieved January 6, 2026, from [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Organic-Chemistry.org. Retrieved January 6, 2026, from [Link]

-

4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

-

SAFETY DATA SHEET. (2018, August 20). Acros PharmaTech Limited. Retrieved January 6, 2026, from [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. Retrieved January 6, 2026, from [Link]

- CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound. (n.d.). Google Patents.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Applications of trifluoromethyl pyridine. (2024, July 17). Huimeng Bio-tech. Retrieved January 6, 2026, from [Link]

-

New method for introducing fluorinated components into molecules. (2024, May 21). chemeurope.com. Retrieved January 6, 2026, from [Link]

Sources

- 1. CAS 3796-24-5: 4-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Applications of trifluoromethyl pyridine [huimengchem.cn]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(Trifluoromethyl)pyridine 97 3796-24-5 [sigmaaldrich.com]

- 7. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3796-24-5 4-(Trifluoromethyl)pyridine AKSci J51380 [aksci.com]

- 9. 4-(Trifluoromethyl)pyridine 97 3796-24-5 [sigmaaldrich.com]

- 10. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR [m.chemicalbook.com]

- 11. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. acrospharma.co.kr [acrospharma.co.kr]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. bg.cpachem.com [bg.cpachem.com]

- 16. 4-(Trifluoromethyl)pyridine | 3796-24-5 | FT78469 [biosynth.com]

An In-depth Technical Guide to the Synthesis of 4-(Fluoromethyl)pyridine from 4-Picoline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(fluoromethyl)pyridine, a valuable building block in medicinal chemistry and drug development. The strategic introduction of a fluoromethyl group can significantly modulate the physicochemical and pharmacological properties of bioactive molecules. This document details three primary synthetic strategies originating from the readily available starting material, 4-picoline. Each route is critically assessed, providing in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of their respective advantages and limitations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important fluorinated pyridine derivative.

Introduction: The Significance of the this compound Moiety

The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals and agrochemicals.[1] Functionalization of the pyridine ring allows for the fine-tuning of a molecule's properties to enhance efficacy, selectivity, and pharmacokinetic profiles. The introduction of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry.[2] The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

The this compound moiety, in particular, serves as a versatile synthon. The fluoromethyl group can act as a bioisostere for a hydroxymethyl or methyl group, offering altered electronic properties and resistance to metabolic oxidation at the benzylic-like position. This guide will explore the primary synthetic routes to access this valuable compound from the inexpensive and commercially available starting material, 4-picoline.

Synthetic Strategies from 4-Picoline

The synthesis of this compound from 4-picoline can be broadly categorized into three main approaches:

-

Route 1: Functional Group Interconversion via 4-Pyridinemethanol. This is a robust and widely applicable strategy that involves the initial oxidation of the methyl group of 4-picoline to a carboxylic acid, followed by esterification and reduction to 4-pyridinemethanol. The final step is a deoxofluorination of the alcohol.

-

Route 2: Direct C-H Fluorination of the Picolyl Methyl Group. This approach is atom-economical but presents challenges in selectivity. Modern methods involving photocatalysis, electrochemistry, or specific reagents like Selectfluor® offer potential solutions.

-

Route 3: Halogen Exchange from 4-(Chloromethyl)pyridine. This route involves the initial chlorination of the picolyl methyl group, followed by a nucleophilic substitution with a fluoride source.

The following sections will delve into the specifics of each of these synthetic pathways.

Route 1: Synthesis via 4-Pyridinemethanol Intermediate

This multi-step approach offers a reliable and scalable method for the synthesis of this compound. The overall transformation is depicted below:

Figure 1: Synthetic pathway from 4-picoline to this compound via a 4-pyridinemethanol intermediate.

Synthesis of 4-Pyridinemethanol

The key intermediate, 4-pyridinemethanol, can be prepared from 4-picoline through a two-step process involving oxidation and subsequent reduction.

Step 1: Oxidation of 4-Picoline to Isonicotinic Acid

The methyl group of 4-picoline is oxidized to a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄).

Experimental Protocol:

-

In a suitable reaction vessel, 4-picoline is suspended in water.

-

The mixture is heated to approximately 75-80°C.

-

Potassium permanganate is added portion-wise to control the exotherm. The molar ratio of 4-picoline to potassium permanganate is typically around 1:2.1-2.3.[3]

-

The reaction mixture is stirred at this temperature for about 35 minutes, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC).

-

After completion, the reaction mixture is cooled, and the pH is adjusted to be acidic to precipitate the isonicotinic acid.

-

The solid is collected by filtration.

Step 2: Esterification and Reduction to 4-Pyridinemethanol

The resulting isonicotinic acid is then converted to its methyl ester, which is subsequently reduced to 4-pyridinemethanol.

Experimental Protocol:

-

Isonicotinic acid is esterified with methanol under acidic conditions (e.g., using sulfuric acid as a catalyst). The molar ratio of isonicotinic acid to methanol is typically around 1:1.3.[3]

-

The resulting methyl isonicotinate is then reduced to 4-pyridinemethanol. A common method involves the use of sodium borohydride and lithium chloride in tetrahydrofuran.[4]

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen), lithium chloride and sodium borohydride are suspended in tetrahydrofuran.

-

A solution of methyl 4-picolinate in tetrahydrofuran is added dropwise at a controlled temperature (e.g., -5 to 5°C).

-

After the addition is complete, the mixture is heated to reflux for 6-8 hours.

-

Upon completion, the reaction is cooled and quenched with an acidic solution.

-

Standard work-up procedures are followed to isolate the 4-pyridinemethanol.[4]

Deoxofluorination of 4-Pyridinemethanol

The final step in this route is the conversion of the primary alcohol of 4-pyridinemethanol to the corresponding fluoride. This is typically achieved using deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Figure 2: General mechanism of deoxofluorination of an alcohol using DAST.

Causality Behind Reagent Choice: DAST and Deoxo-Fluor are effective for this transformation because they activate the hydroxyl group, converting it into a good leaving group, and simultaneously provide a nucleophilic fluoride source for the substitution reaction. The reaction generally proceeds via an Sɴ2 mechanism, leading to an inversion of configuration if a chiral center is present. Deoxo-Fluor is often preferred due to its higher thermal stability compared to DAST.[5]

Experimental Protocol (General):

-

4-Pyridinemethanol is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere.

-

The solution is cooled to a low temperature (e.g., 0°C).

-

Deoxo-Fluor (typically 3 equivalents) is added dropwise to the cooled solution.[6]

-

The reaction mixture is allowed to stir at the reduced temperature and may be slowly warmed to room temperature.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield this compound.

Safety Considerations: Both DAST and Deoxo-Fluor are moisture-sensitive and can react violently with water to release hazardous hydrogen fluoride.[7] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment. DAST, in particular, can decompose explosively upon heating above 50°C.[8]

Route 2: Direct C-H Fluorination of 4-Picoline

The direct conversion of a C-H bond in the methyl group of 4-picoline to a C-F bond is an attractive strategy due to its atom economy. However, achieving selectivity can be challenging.

Electrophilic Fluorination with Selectfluor®

Selectfluor® (F-TEDA-BF₄) is a user-friendly and powerful electrophilic fluorinating agent.[9] While direct fluorination of 4-picoline with F₂/N₂ is reported to predominantly yield 2-fluoro-4-methylpyridine, more recent methods utilizing Selectfluor® show promise for the fluorination of alkylpyridines. One such approach involves a "soft-dearomatization" of the pyridine ring to form an alkylidene dihydropyridine intermediate, which is then treated with Selectfluor®.

Another strategy involves radical-mediated C-H fluorination. In this approach, a radical initiator generates a picolyl radical, which is then trapped by Selectfluor®.

Experimental Protocol (Conceptual, based on general procedures for alkylpyridines):

-

4-Picoline is dissolved in a suitable solvent.

-

A radical initiator or a system to promote dearomatization is introduced.

-

Selectfluor® is added to the reaction mixture.

-

The reaction is stirred at a specified temperature for a set duration.

-

Work-up and purification are performed to isolate the this compound.

Mechanism of Action with Selectfluor®: The mechanism of fluorination with Selectfluor® can be complex and substrate-dependent. It can proceed through a single-electron transfer (SET) pathway to generate a radical cation, or via a direct electrophilic attack.[9] In radical C-H fluorination, a hydrogen atom is abstracted from the methyl group to form a picolyl radical, which then reacts with Selectfluor® in a fluorine atom transfer step.

Photocatalytic and Electrochemical C-H Fluorination

Recent advancements in organic synthesis have led to the development of photocatalytic and electrochemical methods for C-H fluorination. These techniques offer mild reaction conditions and unique selectivities.

-

Photocatalytic C-H Fluorination: This method typically involves the use of a photocatalyst that, upon excitation with visible light, can initiate a radical chain reaction. The excited photocatalyst can facilitate the abstraction of a hydrogen atom from the methyl group of 4-picoline, and the resulting radical is then trapped by a fluorine source like Selectfluor®.[10][11]

-

Electrochemical C-H Fluorination: In this approach, an electric current is used to mediate the fluorination reaction. It often involves the generation of a radical intermediate at an electrode surface, which then reacts with a fluorine source.[12][13]

These methods are at the forefront of synthetic chemistry and offer promising, though potentially less scalable, alternatives for the direct fluorination of 4-picoline.

Route 3: Halogen Exchange from 4-(Chloromethyl)pyridine

This two-step route involves the initial formation of 4-(chloromethyl)pyridine, followed by a nucleophilic substitution with a fluoride salt.

Synthesis of 4-(Chloromethyl)pyridine Hydrochloride

4-(Chloromethyl)pyridine is typically prepared from 4-pyridinemethanol.

Experimental Protocol:

-

4-Pyridinemethanol is reacted with thionyl chloride (SOCl₂). The molar ratio of 4-pyridinemethanol to thionyl chloride is typically around 1:1.1-1.3.[3]

-

The reaction is usually carried out in a suitable solvent and may require heating.

-

The product, 4-(chloromethyl)pyridine hydrochloride, is isolated after work-up.

Fluoride Displacement Reaction

The chloride in 4-(chloromethyl)pyridine is then displaced by a fluoride ion. A variety of fluoride sources can be used, with the choice of reagent and reaction conditions being crucial for achieving a good yield. Activated tetrabutylammonium fluoride (TBAF) is a known reagent for this transformation.[14]

Experimental Protocol (General):

-

4-(Chloromethyl)pyridine hydrochloride is neutralized and dissolved in an appropriate aprotic solvent (e.g., acetonitrile, DMF).

-

A fluoride source, such as spray-dried potassium fluoride or TBAF, is added. A phase-transfer catalyst may be beneficial if using an inorganic fluoride salt.

-

The reaction mixture is heated to drive the substitution reaction.

-

Reaction progress is monitored, and upon completion, the product is isolated through standard work-up and purification procedures.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for the preparation of this compound depends on several factors, including scale, available equipment, cost of reagents, and desired purity.

| Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |

| 1. Via 4-Pyridinemethanol | 4-Picoline | KMnO₄, NaBH₄, DAST/Deoxo-Fluor | Reliable, scalable, well-established chemistry. | Multi-step, use of hazardous deoxofluorinating agents. | Good to excellent |

| 2. Direct C-H Fluorination | 4-Picoline | Selectfluor®, Photocatalyst/Electrochemistry | Atom-economical, fewer steps. | Selectivity can be challenging, newer methods may not be as scalable. | Variable, highly dependent on the specific method. |

| 3. Halogen Exchange | 4-Picoline | SOCl₂, Fluoride source (e.g., TBAF) | Utilizes readily available reagents. | Intermediate (4-chloromethyl)pyridine can be lachrymatory and reactive. | Moderate to good |

Conclusion

The synthesis of this compound from 4-picoline can be successfully achieved through several distinct synthetic strategies. The classical approach via the 4-pyridinemethanol intermediate remains a robust and reliable method, particularly for larger-scale synthesis, despite the need for multiple steps and the handling of hazardous deoxofluorinating reagents. Direct C-H fluorination methods, especially those employing modern photocatalytic or electrochemical techniques, represent the cutting edge of synthetic efficiency and offer exciting possibilities for more streamlined and environmentally benign syntheses, although scalability and selectivity may still be areas for optimization. The halogen exchange route provides a solid alternative, leveraging well-understood nucleophilic substitution chemistry.

The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program, balancing factors such as yield, cost, safety, and scale. This guide has provided the foundational knowledge and practical insights necessary for making an informed decision and for the successful synthesis of this important fluorinated building block.

References

-

Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. Retrieved from [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Electrochemical C(sp3)–H Fluorination. Synlett, 25(10), 1433-1437. Retrieved from [Link]

-

Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]

- Google Patents. (2013). CN103408486A - Preparation method of 4-pyridinemethanol.

-

The Doyle Group. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link]

-

Organic-chemistry.org. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]

-

ResearchGate. (2013). Safety of Deoxo Fluorination Reagents. Retrieved from [Link]

-

Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved from [Link]

-

PubMed. (2014). A convenient photocatalytic fluorination of unactivated C-H bonds. Retrieved from [Link]

-

ResearchGate. (2020). SelectFluor Radical Fluorination for Preparing Alkyl Fluorides. Retrieved from [Link]

-

RSC Publishing. (2016). Selective fluorination of alkyl C–H bonds via photocatalysis. Retrieved from [Link]

-

PubMed. (2019). Electrochemical C(sp3)-H Fluorination. Retrieved from [Link]

-

RSC Publishing. (2017). Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Retrieved from [Link]

-

Semantic Scholar. (2014). A convenient photocatalytic fluorination of unactivated C-H bonds. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2016). Photoredox Catalysis in Organic Chemistry. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2016_photoredox_chemrev.pdf]([Link] Macmillan/files/publications/2016_photoredox_chemrev.pdf)

- Google Patents. (2000). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.

-

University of Tokyo. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

- Google Patents. (1985). JPS60132959A - Preparation of pyridinemethanol.

-

ResearchGate. (2020). Electrochemical Fluorination. Retrieved from [Link]

-

Macmillan Group. (2019). Tetrahedron 75 (2019) 4222-4227. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2019_deoxyfluorination_tetrahedron.pdf]([Link] Macmillan/files/publications/2019_deoxyfluorination_tetrahedron.pdf)

- Google Patents. (2023). CN115725987A - Preparation method of 4-pyridinemethanol.

-

ResearchGate. (2003). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Retrieved from [Link]

- Google Patents. (2002). US6437120B1 - Process for preparing pyridinemethanol compounds.

-

The Doyle Group. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Retrieved from [Link]

- Google Patents. (1987). US4650875A - Preparation of (trifluoromethyl)pyridines.

-

PubMed. (2015). Development of a Direct Photocatalytic C-H Fluorination for the Preparative Synthesis of Odanacatib. Retrieved from [Link]

-

NIH. (2014). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2012). SelectFluor Radical Fluorination for Preparing Alkyl Fluorides. Retrieved from [Link]

-

Organic Chemistry Portal. (2000). Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. Retrieved from [Link]

-

ChemRxiv. (2022). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. Retrieved from [Link]

-

PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

OUCI. (n.d.). Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. Retrieved from [Link]

-

Googleapis.com. (1984). United States Patent (19). Retrieved from [Link]

-

ResearchGate. (2003). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Retrieved from [Link]

- Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 4. CN103408486A - Preparation method of 4-pyridinemethanol - Google Patents [patents.google.com]

- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]

- 7. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selectfluor [commonorganicchemistry.com]

- 9. SelectFluor - Enamine [enamine.net]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Selective fluorination of alkyl C–H bonds via photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Electrochemical C(sp3)-H Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrochemical C(sp3)–H Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. molcore.com [molcore.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-(Fluoromethyl)pyridine

Abstract

4-(Fluoromethyl)pyridine is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and agrochemicals. The strategic incorporation of a monofluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that are leveraged in the design of bioactive molecules. This guide provides a comprehensive technical analysis of the molecular structure, bonding characteristics, and electronic properties of this compound. Through a combination of theoretical calculations, spectroscopic principles, and established synthetic methodologies, we explore the intricate interplay between the aromatic pyridine ring and the highly electronegative fluoromethyl substituent. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile building block.

Introduction: The Significance of Fluorinated Pyridines

The introduction of fluorine into organic molecules is a cornerstone of modern drug design.[1] Fluorine and fluorinated groups, such as the monofluoromethyl (-CH₂F) and trifluoromethyl (-CF₃) groups, can profoundly modulate a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[2][3] The C-F bond is exceptionally strong and its presence can block sites of oxidative metabolism, extending a drug's in-vivo half-life.[1]

Pyridine, a heteroaromatic amine, is a prevalent scaffold in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and other key intermolecular interactions.[4] The combination of a pyridine ring with a fluorinated substituent creates a powerful synergy. Specifically, this compound serves as a critical intermediate for synthesizing more complex molecules where the fluoromethyl group acts as a lipophilic hydrogen bond donor and can enhance binding to target proteins.[5][6][7] Its structural isomer, 4-(Trifluoromethyl)pyridine, is also a widely used building block, known for its strong electron-withdrawing properties.[8][9] This guide, however, focuses on the unique aspects of the monofluorinated analogue.

Physicochemical Properties

A summary of the key physicochemical properties for this compound's isomer, 4-(Trifluoromethyl)pyridine, is provided below for context, as detailed experimental data for the monofluoromethyl version is less commonly published.

| Property | Value (for 4-(Trifluoromethyl)pyridine) | Reference |

| CAS Number | 3796-24-5 | [10] |

| Molecular Formula | C₆H₄F₃N | [10] |

| Molecular Weight | 147.10 g/mol | [10] |

| Boiling Point | 110 °C | [11] |

| Density | 1.27 g/mL at 25 °C | [11] |

| Refractive Index (n20/D) | 1.417 | [11] |

Note: The properties listed are for 4-(Trifluoromethyl)pyridine (CAS 3796-24-5). The corresponding values for this compound (CAS 82878-59-9) may differ.

Molecular Geometry and Bonding Analysis

In the absence of publicly available single-crystal X-ray diffraction data for this compound, we turn to computational chemistry, specifically Density Functional Theory (DFT), to elucidate its ground-state molecular geometry and bonding characteristics. DFT has proven to be a reliable tool for predicting molecular properties with high accuracy.[4][12]

Optimized Molecular Structure

DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would be employed to find the lowest energy conformation.[13][14] The structure consists of a planar pyridine ring bonded to a tetrahedral fluoromethyl group at the C4 position. The key structural parameters of interest are the C-F, C-C, and C-N bond lengths, as well as the bond angles within the ring and the substituent. The C-F bond is notably short and strong.[8] The presence of the electronegative fluorine atom influences the geometry and electronic distribution of the entire molecule.

Caption: Optimized molecular structure of this compound.

Electronic Effects: Inductive and Resonance Contributions

The fluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atom. This effect polarizes the C-C sigma bond connecting the substituent to the pyridine ring, drawing electron density away from the aromatic system. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to pyridine itself.

The nitrogen atom in the pyridine ring is also electron-withdrawing, creating regions of low electron density (electrophilic sites) at the C2, C4, and C6 positions. The placement of the -CH₂F group at the C4 position further enhances this effect at the ortho (C3, C5) and para (N1) positions relative to the substituent.

Quantum Chemical Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[15][16] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[17] For pyridine derivatives, the HOMO is typically a π-orbital distributed across the aromatic ring, while the LUMO is a π*-orbital.[18][19]

The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.[20] The electron-withdrawing nature of the fluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule and is an excellent guide for predicting reactivity.[21][22] The MEP map illustrates regions of electron richness (nucleophilic, typically colored red) and electron deficiency (electrophilic, typically colored blue).[23][24]

For this compound, the MEP map would show the most negative potential (red) localized on the nitrogen atom, confirming its role as the primary site for protonation and hydrogen bonding. The most positive potential (blue) would be located around the hydrogen atoms of the fluoromethyl group and the pyridine ring, while the fluorine atom itself would represent a region of moderate negative potential. This distribution is critical for understanding drug-receptor interactions.[25]

Caption: Conceptual MEP map for this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound. While specific experimental spectra are not widely published, we can predict the key features based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum would show two distinct signals for the aromatic protons, appearing as doublets or multiplets, characteristic of a 4-substituted pyridine. A third signal, a doublet due to coupling with the adjacent fluorine atom (²JHF), would appear further upfield for the methylene (-CH₂) protons.

-

¹³C NMR: The carbon spectrum would show distinct signals for the pyridine ring carbons. The carbon of the fluoromethyl group would appear as a doublet due to one-bond coupling with fluorine (¹JCF). The C4 carbon of the ring would also show coupling to the fluorine (³JCF).

-

¹⁹F NMR: The fluorine spectrum would consist of a triplet, resulting from coupling to the two adjacent methylene protons (²JHF).[26][27] The chemical shift would be characteristic of a primary alkyl fluoride.[13]

Vibrational (FTIR) and Mass Spectrometry (MS)

-

FTIR Spectroscopy: The infrared spectrum would be dominated by C-H stretching vibrations of the aromatic ring and the CH₂ group, C=C and C=N stretching vibrations of the pyridine ring, and a strong, characteristic C-F stretching vibration.

-

Mass Spectrometry: Electron impact (EI) mass spectrometry would show a prominent molecular ion (M⁺) peak.[28] Key fragmentation patterns would likely involve the loss of a fluorine atom or the entire fluoromethyl group. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[29]

Synthesis and Reactivity

This compound is typically synthesized from commercially available starting materials like 4-methylpyridine or 4-pyridinemethanol. Several synthetic routes exist for related fluorinated pyridines.[8][30][31]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. 4-(Trifluoromethyl)pyridine 97 3796-24-5 [sigmaaldrich.com]

- 11. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]

- 12. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. jetir.org [jetir.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 21. MEP [cup.uni-muenchen.de]

- 22. proteopedia.org [proteopedia.org]

- 23. researchgate.net [researchgate.net]

- 24. chemrxiv.org [chemrxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. rsc.org [rsc.org]

- 27. rsc.org [rsc.org]

- 28. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 4-FLUOROMETHYL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 31. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 4-(Fluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of 4-(fluoromethyl)pyridine, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. Due to the scarcity of publicly available experimental data, this guide synthesizes predicted spectroscopic information with a comparative analysis of its isomers and related compounds. We delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unequivocal identification and characterization of this molecule. This guide is intended to serve as a valuable resource for researchers, enabling a deeper understanding of the structure-property relationships of fluorinated pyridine derivatives and facilitating their application in novel molecular design and synthesis.

Introduction: The Significance of this compound

This compound belongs to a class of fluorinated organic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom or a fluorine-containing moiety can profoundly alter the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. The fluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or methyl group, offering a strategic tool for modulating molecular properties.

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds. The strategic placement of a fluoromethyl group at the 4-position of the pyridine ring is anticipated to influence the electronic distribution within the aromatic system, thereby impacting its reactivity and intermolecular interactions. A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete set of publicly available experimental spectra, we present a robust analysis based on established spectroscopic principles, computational predictions, and comparative data from closely related structural isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular connectivity and electronic environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The pyridine ring protons will exhibit characteristic chemical shifts and coupling patterns, while the fluoromethyl protons will present as a doublet due to coupling with the adjacent fluorine atom.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2, H-6 | 8.6 - 8.8 | Doublet (d) | ~5-6 | These protons are in the ortho position to the nitrogen atom, leading to a significant downfield shift. They are coupled to the adjacent H-3 and H-5 protons. |

| H-3, H-5 | 7.3 - 7.5 | Doublet (d) | ~5-6 | These protons are in the meta position to the nitrogen atom and will appear upfield relative to the ortho protons. They are coupled to the adjacent H-2 and H-6 protons. |

| -CH₂F | 5.4 - 5.6 | Doublet (d) | ~47-49 (²JHF) | The methylene protons are directly attached to the electron-withdrawing fluorine atom, causing a downfield shift. The large two-bond coupling to fluorine results in a characteristic doublet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbon of the fluoromethyl group will appear as a doublet due to one-bond coupling with the fluorine atom. The pyridine ring carbons will also be influenced by the fluorine atom through space and through the bond network.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| C-2, C-6 | ~150 | Singlet or small doublet | The carbons adjacent to the nitrogen atom are significantly deshielded. | |

| C-3, C-5 | ~122 | Singlet or small doublet | These carbons are less affected by the nitrogen and will appear at a more typical aromatic chemical shift. | |

| C-4 | ~145 | Doublet (²JCF) | ~18-22 | The carbon bearing the fluoromethyl group will be coupled to the fluorine atom. |

| -CH₂F | ~83 | Doublet (¹JCF) | ~170-180 | The direct coupling between carbon and fluorine results in a large splitting of this signal. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| -CH₂F | -210 to -230 | Triplet (t) | ~47-49 (²JFH) | The chemical shift is characteristic of a fluorine atom in a fluoromethyl group attached to an aromatic ring. The signal will be split into a triplet by the two adjacent protons. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Assignment |

| C-H stretching (aromatic) | 3100 - 3000 | Medium | Vibrations of the C-H bonds on the pyridine ring. |

| C-H stretching (aliphatic) | 3000 - 2850 | Medium | Vibrations of the C-H bonds of the fluoromethyl group. |

| C=N stretching | 1600 - 1550 | Strong | Characteristic stretching vibration of the pyridine ring. |

| C=C stretching | 1580 - 1450 | Medium-Strong | Aromatic ring stretching vibrations. |

| C-F stretching | 1100 - 1000 | Strong | A strong and characteristic absorption for the C-F bond. |

| C-H bending (out-of-plane) | 900 - 675 | Strong | Bending vibrations of the aromatic C-H bonds. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Predicted Molecular Ion and Fragmentation Pattern

For this compound (C₆H₆FN), the expected exact mass is approximately 111.0484 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 111 would be expected.

The fragmentation of this compound is likely to be initiated by the loss of a fluorine atom or the entire fluoromethyl group. Key predicted fragments include:

-

m/z 92: [M - F]⁺, loss of a fluorine radical.

-

m/z 78: [M - CH₂F]⁺, loss of the fluoromethyl radical, leading to the pyridinium cation.

-

m/z 51: A common fragment in the mass spectra of pyridine derivatives, corresponding to the C₄H₃⁺ fragment.

The relative intensities of these fragments will depend on the ionization energy and the stability of the resulting ions.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectroscopic data is contingent upon the use of standardized and well-controlled experimental procedures.

NMR Spectroscopy Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

Causality Behind Experimental Choices:

-

Attenuated Total Reflectance (ATR): ATR is a common and convenient sampling technique that requires minimal sample preparation and is suitable for both liquids and solids.

-

Background Spectrum: A background spectrum is recorded to subtract the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal, ensuring that the final spectrum only shows the absorbance of the sample.

Mass Spectrometry Acquisition

Caption: Workflow for GC-MS data acquisition.

Causality Behind Experimental Choices:

-

Gas Chromatography (GC) Inlet: GC is an excellent method for introducing volatile and thermally stable compounds like this compound into the mass spectrometer, providing separation from any impurities.

-

Electron Ionization (EI): EI is a hard ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Conclusion: A Framework for Understanding

This technical guide has provided a detailed predictive and comparative analysis of the spectroscopic data for this compound. While experimental data remains elusive in the public domain, the principles and predictions outlined herein offer a robust framework for the identification and characterization of this important molecule. The provided experimental protocols are designed to be self-validating, ensuring the acquisition of high-quality data. As research into fluorinated pyridines continues to expand, it is anticipated that experimental data for this compound will become available, allowing for the validation and refinement of the predictions made in this guide.

References

Due to the predictive nature of this guide, direct experimental references for this compound are not available. The information presented is based on established principles of spectroscopic interpretation and data from analogous compounds. For further reading on the spectroscopic techniques and the properties of related compounds, the following resources are recommended:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

The NIST Chemistry WebBook: [Link]

-

The Spectral Database for Organic Compounds (SDBS): [Link]

A Technical Guide to the Physical Properties of 4-(Fluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Fluoromethyl)pyridine, a fluorinated heterocyclic compound, is of increasing interest in the fields of medicinal chemistry and drug development. The introduction of a monofluoromethyl group into the pyridine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its fundamental physical properties, namely its boiling point and density, is crucial for its synthesis, purification, handling, and formulation. This technical guide provides an in-depth analysis of these properties, addresses the current challenges in sourcing experimental data, and offers a scientifically grounded estimation based on comparative analysis with structurally related compounds.

Physical Properties of this compound

Boiling Point

In the absence of direct experimental data, a reliable estimation can be made by analyzing the boiling points of structurally analogous 4-substituted pyridines.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 4-Picoline | 93.13 | 144-145 |

| This compound (Estimated) | 111.12 | ~160-170 |

| 4-(Chloromethyl)pyridine | 127.57 | 212 |

| 4-(Bromomethyl)pyridine | 172.02 | 226 |

Analysis of Structural Influence on Boiling Point:

The boiling point of a molecule is primarily determined by the strength of its intermolecular forces. For the series of 4-(halomethyl)pyridines, the key intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): These forces increase with the number of electrons and the size of the electron cloud. As we move down the halogen group from fluorine to bromine, the atomic size and number of electrons increase significantly. This leads to stronger London dispersion forces for 4-(bromomethyl)pyridine compared to 4-(chloromethyl)pyridine and this compound.

-

Dipole-Dipole Interactions: The pyridine ring and the carbon-halogen bond both contribute to the molecule's overall dipole moment. The high electronegativity of fluorine in this compound creates a significant dipole moment, leading to strong dipole-dipole interactions. While chlorine and bromine are also electronegative, the C-F bond is the most polar.

Estimation Rationale:

Based on the data in the table, there is a clear trend of increasing boiling point with increasing molecular weight and the size of the halogen atom. The significant jump from 4-picoline to 4-(chloromethyl)pyridine is due to the introduction of the polar C-Cl bond and the increase in molecular weight. The further increase to 4-(bromomethyl)pyridine is consistent with the larger size and polarizability of bromine.

Given that fluorine is the most electronegative halogen, this compound will have strong dipole-dipole interactions. However, its molecular weight is the lowest among the halomethylpyridines. Therefore, its boiling point is expected to be higher than that of 4-picoline but lower than that of 4-(chloromethyl)pyridine. A reasonable estimate for the boiling point of this compound would be in the range of 160-170 °C .

Density

| Compound | Molecular Weight ( g/mol ) | Density (g/mL) |

| 4-Picoline | 93.13 | 0.957 |

| This compound (Estimated) | 111.12 | ~1.05-1.15 |

| 4-(Chloromethyl)pyridine | 127.57 | 1.156 |

| 4-(Bromomethyl)pyridine | 172.02 | 1.533 |

Analysis of Structural Influence on Density:

The density of a liquid is a measure of its mass per unit volume. It is influenced by both the mass of the individual molecules and how closely they can pack together.

-

Molecular Mass: As the mass of the substituent at the 4-position increases from a methyl group to a bromomethyl group, the overall molecular weight increases, which is a primary contributor to the increase in density.

-

Intermolecular Packing: The shape of the molecule and the strength of intermolecular forces influence how efficiently the molecules can pack in the liquid state. Stronger intermolecular forces, such as the dipole-dipole interactions in the halomethylpyridines, can lead to closer packing and higher density compared to less polar molecules of similar size.

Estimation Rationale:

The trend in the table clearly shows that density increases with the increasing mass of the halogen atom. This is a direct consequence of the significant increase in molecular weight from fluorine to bromine. The density of this compound is expected to be higher than that of 4-picoline due to the replacement of a hydrogen atom with a much heavier fluorine atom. It is also expected to be slightly lower than that of 4-(chloromethyl)pyridine. Therefore, a reasonable estimate for the density of this compound is in the range of 1.05-1.15 g/mL at room temperature.

Experimental Determination of Physical Properties

For the precise determination of the boiling point and density of this compound, the following established experimental protocols are recommended.

Boiling Point Determination by Distillation

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Simple distillation is a robust method for determining the boiling point of a pure liquid.

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Placement: A small volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Temperature Measurement: The thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring that the temperature of the vapor distilling into the condenser is accurately measured.

-

Data Recording: The temperature is recorded when a stable plateau is reached, at which point the vapor and liquid are in equilibrium. This temperature is the boiling point of the substance at the recorded atmospheric pressure.

Caption: Workflow for Boiling Point Determination.

Density Determination by Pycnometry

Principle: A pycnometer is a flask with a precisely known volume. By measuring the mass of the pycnometer when empty, when filled with a reference liquid of known density (e.g., deionized water), and when filled with the sample liquid, the density of the sample can be accurately calculated.

Methodology:

-

Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance (m_empty).

-

Calibration with Water: The pycnometer is filled with deionized water, and its mass is measured (m_water). The temperature of the water is recorded. The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

Measurement of Sample: The pycnometer is emptied, dried, and then filled with this compound. Its mass is then measured (m_sample).

-

Density Calculation: The density of the this compound (ρ_sample) is calculated using the formula: ρ_sample = (m_sample - m_empty) / V

Caption: Density Determination Workflow.

Conclusion

References

- Ying, W., DesMarteau, D. D., & Gotoh, Y. (1996). A convenient and general method for the synthesis of monofluoromethyl compounds using N-fluoro-bis(trifluoromethanesulfonyl)imide (DES). Tetrahedron, 52(1), 15-22.

-

JoVE. (2020). Boiling Points - Procedure. Retrieved from [Link]

-

Scribd. (n.d.). Density Determination Using Pycnometer. Retrieved from [Link]

An In-depth Technical Guide to the Solubility of 4-(Fluoromethyl)pyridine in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The 4-(Fluoromethyl)pyridine scaffold is of particular interest, serving as a key intermediate in the synthesis of a wide range of biologically active compounds.[2] The fluoromethyl group (-CH₂F) acts as a lipophilic hydrogen bond donor and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physical property that governs its behavior and utility at nearly every stage of the development pipeline:

-